![molecular formula C17H19N7O2 B139397 4-[(2,4-diaminopteridin-6-il)metil-metilamino]benzoato de etilo CAS No. 43111-51-9](/img/structure/B139397.png)
4-[(2,4-diaminopteridin-6-il)metil-metilamino]benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAMPA Ethyl Ester is a chemical compound known for its significant applications in medicinal chemistry. It is structurally related to folic acid and is often studied for its potential therapeutic uses, particularly in cancer treatment.
Aplicaciones Científicas De Investigación
DAMPA Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit folic acid metabolism.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DAMPA Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the amino groups and the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
DAMPA Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the amino groups, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Mecanismo De Acción
The mechanism of action of DAMPA Ethyl Ester involves its interaction with folic acid metabolism pathways. It inhibits the enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition leads to the suppression of cell division, making it effective against rapidly proliferating cancer cells.
Comparación Con Compuestos Similares
DAMPA Ethyl Ester is similar to other folic acid analogs, such as Methotrexate and Aminopterin. it has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For example:
Methotrexate: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacological profile.
Aminopterin: Another folic acid antagonist with distinct therapeutic applications.
These comparisons highlight the uniqueness of DAMPA Ethyl Ester in terms of its chemical structure and potential therapeutic benefits.
Propiedades
IUPAC Name |
ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWKUSEZMEPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327851 |
Source


|
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-51-9 |
Source


|
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
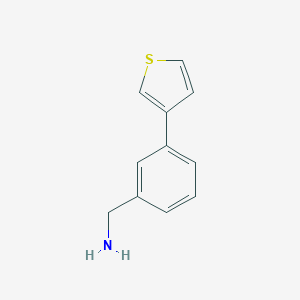
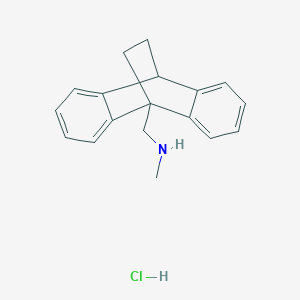
![Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)](/img/structure/B139332.png)
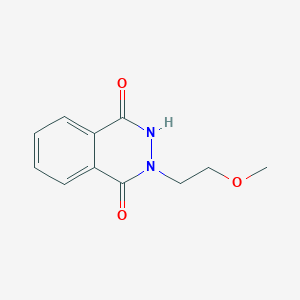

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

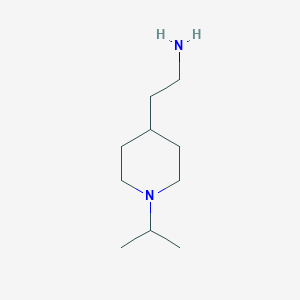
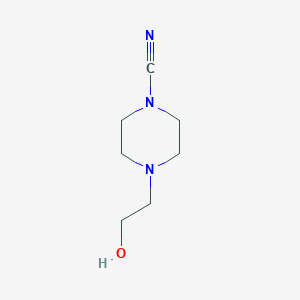

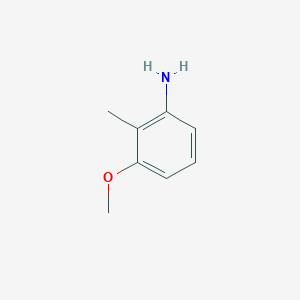
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
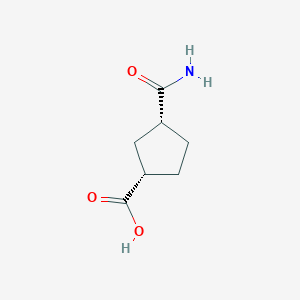
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
